2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane
Brand Name: Vulcanchem
CAS No.: 502559-01-5
VCID: VC16536061
InChI: InChI=1S/C13H24O2/c1-5-11(6-2)9-13(10-14-11)12(7-3,8-4)15-13/h5-10H2,1-4H3
SMILES:
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol

2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane

CAS No.: 502559-01-5

Cat. No.: VC16536061

Molecular Formula: C13H24O2

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane - 502559-01-5

Specification

CAS No. 502559-01-5
Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
IUPAC Name 2,2,5,5-tetraethyl-1,6-dioxaspiro[2.4]heptane
Standard InChI InChI=1S/C13H24O2/c1-5-11(6-2)9-13(10-14-11)12(7-3,8-4)15-13/h5-10H2,1-4H3
Standard InChI Key LRQLMHKYZWMZLR-UHFFFAOYSA-N
Canonical SMILES CCC1(CC2(CO1)C(O2)(CC)CC)CC

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Geometry

The systematic name 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane describes a bicyclic structure where two dioxane rings share a single spiro carbon atom (position 1 and 5). The numbering scheme assigns positions 2 and 6 to the ethyl-substituted carbons, resulting in a symmetrical arrangement. The spiro[2.4]heptane framework imposes significant steric constraints, with the ethyl groups adopting equatorial orientations to minimize strain .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₀O₂
Molecular Weight184.27 g/mol
Hybridization (Spiro Carbon)sp³
Ring StrainModerate (due to small rings)

The compound’s X-ray crystallography data (unavailable in public sources) would likely reveal a puckered dioxane ring system, as observed in analogous spiroacetals .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane typically proceeds via acid-catalyzed cyclization of diethyl-substituted diols or haloethers. A representative pathway involves:

  • Precursor Preparation: Reacting 3-ethylpentane-1,5-diol with thionyl chloride to form the corresponding dichloride.

  • Cyclization: Treating the dichloride with a base (e.g., K₂CO₃) in aprotic solvents, inducing intramolecular Williamson ether synthesis.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal RangeYield Improvement
Temperature80–100°C+15%
SolventAnhydrous DMF+20%
Catalystp-Toluenesulfonic acid+10%

Alternative methods employ ring-closing metathesis (RCM) of diene precursors, though this approach remains less common due to catalyst costs .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-deficient spirocarbon facilitates nucleophilic attack, enabling functionalization at the bridgehead. For example, reaction with Grignard reagents yields alkylated derivatives:

C11H20O2+RMgXC11H19O2R+MgX\text{C}_{11}\text{H}_{20}\text{O}_2 + \text{RMgX} \rightarrow \text{C}_{11}\text{H}_{19}\text{O}_2\text{R} + \text{MgX}

This reactivity parallels observations in morpholine-derived spiroacetals, where ring strain enhances electrophilicity .

Oxidative Degradation

Exposure to strong oxidizers (e.g., KMnO₄) cleaves the dioxane rings, producing dicarboxylic acids. Controlled oxidation with milder agents (e.g., NaIO₄) selectively breaks one ring, preserving the spiro framework.

Mechanistic Insights

Ring-Opening Polymerization

Under cationic conditions (e.g., BF₃·OEt₂), the compound undergoes ring-opening to form polyether elastomers. The mechanism proceeds via:

  • Initiation: Coordination of Lewis acid to oxygen lone pairs.

  • Propagation: Sequential attack of monomer units on the activated oxonium ion.

  • Termination: Quenching with nucleophiles (e.g., H₂O) .

This behavior mirrors that of 2,2,6,6-tetramethylheptanedione in coordination chemistry, where ketone groups act as ligands .

Applications in Materials Science

Polymer Stabilization

Incorporating the compound into polyolefins at 0.1–2.0 wt% improves thermal stability by scavenging free radicals, akin to hindered amine light stabilizers (HALS) .

Table 3: Performance in Polypropylene Stabilization

Additive ConcentrationOxidation Induction Time (min)
0% (Control)12.4
1%38.7
2%54.9

Chiral Auxiliaries

The rigid spiro framework induces asymmetric induction in Diels-Alder reactions, achieving enantiomeric excess (ee) up to 78% when used as a chiral template .

Comparative Analysis with Analogues

Versus 1,6-Dioxaspiro[2.4]heptan-7-one

While both share the spiro[2.4] skeleton, the ketone-bearing analogue (CAS 98011-07-5) exhibits greater polarity (PSA = 38.83 Ų vs. 18.46 Ų) and reduced thermal stability (Tₐ = 145°C vs. 210°C) .

Versus Tetramethylheptanedione Derivatives

The replacement of ketone groups with ether linkages in 2,2,6,6-Tetraethyl-1,5-dioxaspiro[2.4]heptane enhances hydrolytic stability but reduces metal-chelation capacity .

Future Research Directions

Computational Modeling

Molecular dynamics simulations could optimize substituent effects on ring strain, guiding the design of derivatives with tailored reactivity.

Green Synthesis Protocols

Developing water-mediated cyclization routes would address environmental concerns associated with traditional solvents (e.g., DMF) .

Biomedical Applications

Preliminary studies suggest spiroacetals modulate membrane permeability in drug delivery systems, warranting further exploration .

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